4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. This compound features a benzene ring fused to an oxazole and contains an amino group and a methyl group, contributing to its unique properties and biological activities. Benzoxazole derivatives are of significant interest due to their diverse applications in medicinal chemistry, particularly as antimicrobial, anti-inflammatory, and anticancer agents.
This compound can be synthesized through various chemical reactions involving 2-aminophenol and other reagents. The synthesis methods often focus on optimizing yield and purity while minimizing environmental impact.
4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is classified as:
The synthesis of 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-amino-phenol with various electrophiles in the presence of suitable catalysts or under specific reaction conditions.
The synthesis typically involves:
The molecular structure of 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be described as follows:
The compound's structure can be confirmed through various spectroscopic techniques:
4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can participate in various chemical reactions due to its functional groups:
The reactions may require specific conditions such as:
The mechanism of action for biological activity is often linked to the compound's ability to interact with specific biological targets:
Research indicates that derivatives of benzoxazole exhibit varying degrees of activity against different microbial strains and cancer cell lines.
Characterization techniques such as thermal analysis can provide insights into stability and decomposition temperatures.
4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific uses:
The benzoxazolone nucleus emerged as a privileged scaffold in medicinal chemistry following the serendipitous discovery of bioactive natural products containing this heterocyclic system. Early investigations identified benzoxazolone derivatives in Streptomyces metabolites exhibiting potent antimicrobial properties, prompting systematic exploration of synthetic analogs . By the mid-20th century, chlorzoxazone (5-chloro-2(3H)-benzoxazolone) became the first clinically approved benzoxazolone derivative, gaining FDA approval in 1958 as a centrally acting muscle relaxant. This milestone validated the benzoxazolone framework as a viable pharmacophore for drug development [9].
The 1980s witnessed accelerated interest in benzoxazolone chemistry with the introduction of nonsteroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen. These compounds demonstrated that strategic substitution on the benzoxazolone core could yield clinically effective therapeutics with novel mechanisms. Benoxaprofen's approval in 1980 (later withdrawn) marked the first benzoxazolone derivative targeting cyclooxygenase (COX) enzymes, establishing proof-of-concept for anti-inflammatory applications . Subsequent decades saw diversification into antimicrobial and anticancer domains. Notably, calcimycin (a natural benzoxazole antibiotic) and boxazomycin B (a potent antifungal agent) expanded the therapeutic scope of benzoxazole derivatives beyond anti-inflammatory applications [4] .
Table 1: Evolution of Benzoxazolone-Based Therapeutics
Time Period | Therapeutic Breakthroughs | Clinical Significance |
---|---|---|
1950s | Chlorzoxazone (muscle relaxant) | First FDA-approved benzoxazolone derivative |
1980s | Benoxaprofen, Flunoxaprofen (NSAIDs) | Validated COX inhibition potential of substituted benzoxazolones |
1990-2010 | Boxazomycin B (antifungal), Calcimycin (antibiotic) | Demonstrated antimicrobial versatility |
2010-Present | Tafamidis (neuropathy), Acid ceramidase inhibitors (cancer) | Targeted therapy applications in neurological/cancer research |
Contemporary drug discovery leverages the benzoxazolone scaffold for targeted therapies, exemplified by tafamidis—a benzoxazole derivative approved in 2011 for transthyretin amyloidosis. Current research focuses on enzyme inhibition applications, particularly against DNA gyrase in bacteria and acid ceramidase in cancer cells, highlighting the scaffold's enduring relevance in addressing evolving therapeutic challenges [2] [8].
The strategic incorporation of a 4-amino group and 3-methyl substituent on the benzoxazolone nucleus generates a distinct molecular architecture with optimized physicochemical properties and biological interactions. The parent benzoxazolone system (1,3-benzoxazol-2-one) possesses characteristic planarity and aromaticity, with fusion between the benzene ring and the five-membered oxazolone ring providing structural rigidity. Systematic substitutions at specific positions dramatically alter electronic distribution and steric accessibility, enabling fine-tuning of biological activity [1] [10].
Table 2: Physicochemical Properties of 4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₈H₈N₂O₂ | Defines elemental composition and molecular mass (164.16 g/mol) |
LogP (Predicted) | ~1.39 | Indicates moderate lipophilicity for membrane permeability |
Hydrogen Bond Donors | 1 (NH₂ group) | Facilitates binding to biological targets |
Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, oxazole nitrogen, NH₂) | Enhances solubility and target interaction capability |
Aromatic System | Fused bicyclic structure with delocalized electrons | Provides planarity for intercalation and π-π stacking |
Key Functional Groups | 2-Oxazolone carbonyl, 4-Amino, 3-Methyl | Enables diverse interactions (H-bonding, hydrophobic contacts) |
The 4-amino group serves as a versatile pharmacophore element with dual functionality: as a hydrogen bond donor (via -NH₂) and as an electron-donating group that modulates the electron density of the aromatic system. This electronic modulation enhances interaction with biological targets like DNA gyrase, where the amino group forms critical hydrogen bonds with catalytic residues in the enzyme's active site [2]. Additionally, protonation of the amino group under physiological conditions improves aqueous solubility, addressing a key limitation of unsubstituted benzoxazolones.
The 3-methyl group introduces strategic steric influence while maintaining metabolic stability. Unlike larger alkyl chains that may increase metabolic vulnerability, the methyl substituent provides optimal hydrophobic bulk without significantly elevating LogP values. This balanced lipophilicity facilitates passive diffusion across biological membranes while enabling favorable van der Waals interactions in hydrophobic enzyme pockets. Molecular modeling studies indicate that the 3-methyl group occupies a sterically constrained region in the DNA gyrase ATP-binding pocket, preventing conformational changes essential for bacterial DNA replication [1] [2].
Functionally, this substitution pattern enhances target versatility. The 4-amino-3-methyl derivative exhibits dual modulation capability—acting as an antimicrobial agent through DNA gyrase inhibition (IC₅₀ values comparable to reference antibiotics at 25 μg/mL against E. coli) while simultaneously demonstrating potential as an enzyme modulator in eukaryotic systems. Research indicates interactions with human acid ceramidase, suggesting applications in oncology by disrupting sphingolipid metabolism in cancer cells [2] [8]. Structure-activity relationship (SAR) analyses reveal that the 4-amino group is indispensable for antibacterial efficacy, as demonstrated by significantly reduced activity in analogs with 4-H or 4-nitro substitutions. Similarly, removal of the 3-methyl group diminishes hydrophobic interactions with gyrase residues, reducing antimicrobial potency by approximately 60% in comparative studies [2] .
The synergistic electronic effects of these substituents create a pharmacophore with optimized charge distribution for binding diverse biological targets. Quantum mechanical calculations indicate that the 4-amino group elevates HOMO energy levels, enhancing nucleophilic character at position 6—a site amenable to further functionalization for potency optimization. This electronic profile, combined with the compound's moderate LogP (~1.39), establishes 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one as a versatile lead structure amenable to rational derivatization for specific therapeutic applications [1] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0